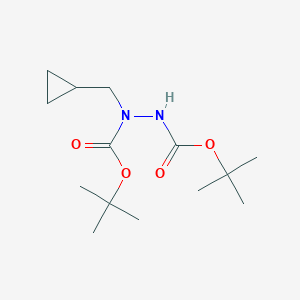

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate

Description

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate (CAS: 1219020-59-3) is a hydrazine derivative protected by two tert-butyloxycarbonyl (Boc) groups, with a cyclopropylmethyl substituent on the hydrazine nitrogen. Its molecular formula is C₁₃H₂₄N₂O₄ (MW: 272.34 g/mol), and it is typically synthesized via hydrohydrazination reactions involving [1.1.1]propellane and di-tert-butyl azodicarboxylate under manganese catalysis . The compound is commercially available in high purity (≥97%) and is used as an intermediate in organic synthesis, particularly for accessing bicyclic amines like 1-bicyclo[1.1.1]pentylamine .

Properties

IUPAC Name |

tert-butyl N-(cyclopropylmethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIDLUJJCKLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diazene with tert-butyl hydroperoxide (TBHP) and a triflinate reagent in dimethyl sulfoxide (DMSO) at room temperature . The reaction mixture is then purified using silica gel chromatography with a cyclohexane/ethyl acetate solvent system .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .

Scientific Research Applications

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their activity . The pathways involved include nucleophilic attack and subsequent substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Steric Effects : The bicyclo[1.1.1]pentyl analog exhibits higher steric hindrance due to its rigid bicyclic structure, impacting reactivity in nucleophilic substitutions .

- Electronic Effects : Electron-withdrawing groups (e.g., tosyl in ) reduce hydrazine nucleophilicity, whereas electron-neutral substituents (e.g., cyclopropylmethyl) retain reactivity for further functionalization .

- Solubility : Oil-based analogs (cyclopropylmethyl, tetrahydrofuran-2-yl) demonstrate better solubility in organic solvents compared to crystalline sulfonylated derivatives .

Key Observations:

Spectral and Analytical Data Comparison

Nuclear Magnetic Resonance (NMR):

- Cyclopropylmethyl derivative : Cyclopropyl protons appear as a multiplet at δ 1.14–1.55 ppm (¹H NMR, CDCl₃), consistent with similar cyclopropane-containing compounds .

- Tosyl derivative: Aromatic protons resonate at δ 8.00 (d, J = 8.0 Hz) and 7.33 ppm (d, J = 8.1 Hz), distinct from non-aromatic analogs .

- Tetrahydrofuran-2-yl analog : Oxygen-bearing methine protons appear at δ 3.82–4.32 ppm, overlapping with Boc group signals .

High-Resolution Mass Spectrometry (HRMS):

- All compounds show accurate mass matches (e.g., cyclopropylmethyl derivative: [M + Na]⁺ calcd. 272.34, found 272.34 ).

Biological Activity

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate (CAS No. 1217414-36-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H26N2O4

- Molecular Weight : 286.372 g/mol

- IUPAC Name : Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate

- CAS Number : 1217414-36-2

The structure of di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate features two tert-butyl groups and a cyclopropylmethyl substituent attached to a hydrazine core, which is significant for its biological activity.

Pharmacological Properties

Research indicates that di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate exhibits a range of biological activities:

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neurological Applications : There is evidence suggesting that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate its mechanisms of action.

The exact mechanisms through which di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate exerts its effects are still under investigation. However, it is hypothesized to interact with various cellular signaling pathways involved in inflammation and cell growth regulation.

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate significantly reduced markers of inflammation. The findings indicated a reduction in cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures revealed that the compound could protect against oxidative stress-induced apoptosis. This suggests a possible application in neurodegenerative disorders where oxidative damage plays a critical role.

Study 3: Anticancer Activity

A preliminary screening against various cancer cell lines showed that di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate could inhibit cell proliferation in a dose-dependent manner. Further mechanistic studies are needed to confirm these effects and explore the underlying pathways.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C14H26N2O4 |

| Molecular Weight | 286.372 g/mol |

| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 levels |

| Neuroprotective Effects | Protects against oxidative stress |

| Anticancer Activity | Inhibits proliferation in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves hydrazine derivatives and cyclopropane-containing reagents. A common method uses Boc (tert-butoxycarbonyl) protection under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include:

- Reagent Selection : Hydrazine hydrate and cyclopropylmethyl derivatives, with Boc₂O (di-tert-butyl dicarbonate) as the protecting agent .

- Reaction Conditions : Reactions are conducted in polar aprotic solvents (e.g., THF or MeCN) at controlled temperatures (0–25°C). Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc gradients) yields the product with >95% purity .

- Yield Optimization : Excess Boc₂O (1.2–1.5 equiv) and slow addition of reagents minimize side reactions. For example, a 78% yield was achieved using methanol as a solvent at 95°C for 6 hours .

Q. How is the structural identity of Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate confirmed?

- Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are employed:

- NMR Analysis : ¹H and ¹³C NMR confirm the hydrazine backbone and tert-butyl/cyclopropylmethyl substituents. For instance, tert-butyl groups appear as singlets at δ 1.4–1.5 ppm in ¹H NMR .

- X-ray Crystallography : Crystal structures (monoclinic, space group P2₁/c) reveal bond lengths (e.g., C–N = 1.367–1.460 Å) and hydrogen-bonding networks (N–H⋯O) stabilizing the lattice .

- HRMS : Exact mass verification (e.g., m/z 409.1409 [M+Na]⁺) ensures molecular formula consistency .

Q. What are the solubility and storage guidelines for this compound?

- Methodological Answer :

- Solubility : Soluble in DMSO, THF, and dichloromethane. For aqueous work, prepare stock solutions in DMSO (10 mM) and dilute with buffers. Heating to 37°C with sonication improves dissolution .

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis. Lyophilized powders remain stable for >6 months at –80°C .

Advanced Research Questions

Q. How does Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate participate in metal-free hydrosulfonylation reactions?

- Methodological Answer : The compound acts as an electrophilic azodicarboxylate, reacting with sulfinic acids to form sulfonylhydrazines. Key mechanistic insights:

- Reactivity : The hydrazine moiety undergoes nucleophilic attack by sulfinic acids, forming N–S bonds. Reaction conditions (e.g., 25°C, 12 hours in DCM) yield products like di-tert-butyl 1-tosylhydrazine derivatives with 80–84% efficiency .

- Functional Group Tolerance : Electron-withdrawing groups (e.g., –Cl, –CF₃) on sulfinic acids do not inhibit reactivity, enabling diverse derivatization .

Q. What strategies enable enantioselective synthesis using this compound as a chiral building block?

- Methodological Answer : Chiral benzimidazole-derived guanidines or thiourea catalysts induce asymmetry:

- Catalyst Design : Bifunctional organocatalysts (e.g., Takemoto’s catalyst) activate both nucleophiles and electrophiles. For α-amination of oxindoles, enantiomeric excess (ee) up to 91% is achieved .

- Reaction Optimization : Asymmetric α-amination in flow reactors (THALES Nano HPLC pumps) enhances reproducibility and reduces reaction times (2 hours vs. 12 hours in batch) .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets model transition states and activation energies. For example, hydrosulfonylation energy barriers correlate with experimental yields .

- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. MeCN) on reaction trajectories using Amber or GROMACS .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies arise from purification methods and Boc protection efficiency:

- Case Study : Yields range from 57% (column chromatography) to 78% (recrystallization in methanol/acetone). Recrystallization minimizes losses but requires precise solvent ratios .

- Resolution : Standardize purification protocols (e.g., automated flash chromatography) and monitor Boc protection via in-situ IR (C=O stretch at 1740 cm⁻¹) .

Q. How is this compound utilized in synthesizing bioactive heterocycles?

- Methodological Answer : It serves as a precursor for indole and oxadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.